4-(Dimethylamino)phenylalanine
Overview
Description
4-(Dimethylamino)phenylalanine is a chemical compound with the molecular formula C11H16N2O2 . It is also known by other names such as 4-Dimethylamino-L-phenylalanine . The compound has an average mass of 208.257 Da and a monoisotopic mass of 208.121185 Da .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)phenylalanine is defined by its molecular formula, C11H16N2O2 . It has one defined stereocentre .Physical And Chemical Properties Analysis
4-(Dimethylamino)phenylalanine is a white to yellow solid . It has an average mass of 208.257 Da and a monoisotopic mass of 208.121185 Da .Scientific Research Applications
Enzymatic Reaction Modeling : A study by Rettig, Sigrist, and Rétey (2000) involved creating model compounds, including 4-(dimethylamino)phenylalanine, to mimic the reaction of Phenylalanine Ammonia Lyase (PAL). PAL catalyzes the conversion of α-amino acids to corresponding acrylic acids. This research helps in understanding the enzymatic processes involving phenylalanine derivatives (Rettig, Sigrist, & Rétey, 2000).
Peptide Synthesis and Fluorescence Studies : The work of Siemion, Stefanowicz, and Jankowski (1987) demonstrated that N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine, used as a fluorescent marker, can be introduced into peptide or protein molecules. This finding is significant for biochemical studies where tracking and imaging of peptides and proteins are required (Siemion, Stefanowicz, & Jankowski, 1987).
Electrochemical Sensors and Biosensors : Dinu and Apetrei (2020) reviewed the design and performance of electrochemical sensors and biosensors for phenylalanine detection, which is critical in diagnosing phenylketonuria. This highlights the potential use of 4-(dimethylamino)phenylalanine in developing sensitive materials for biosensors (Dinu & Apetrei, 2020).
Carbon Nanotube Modification : Samarajeewa et al. (2013) explored how aromatic moieties, including 3-[4-(dimethylamino)phenyl]propanoic acid, can modify the electronic properties of single-walled carbon nanotubes (SWCNTs). This research is valuable for the development of advanced materials and nanotechnology applications (Samarajeewa et al., 2013).
Metabolic Studies in Plants : Pascual et al. (2016) discussed the biosynthesis and metabolic utilization of phenylalanine in conifers, indicating the role of phenylalanine derivatives in plant growth and defense. Understanding these pathways can aid in agricultural and botanical research (Pascual et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, 4-(Dimethylamino)phenethyl alcohol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEYFCOAPFGKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285570 | |
Record name | 4-(dimethylamino)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)phenylalanine | |
CAS RN |
84796-32-7, 7284-42-6 | |
Record name | NSC230428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7284-42-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(dimethylamino)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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